N-(oxolan-2-ylmethylcarbamothioyl)thiophene-2-carboxamide
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Overview
Description
N-(oxolan-2-ylmethylcarbamothioyl)thiophene-2-carboxamide is a chemical compound that has garnered significant attention due to its potential therapeutic and environmental applications. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities and applications in various fields.
Mechanism of Action
Target of Action
The primary target of N-(oxolan-2-ylmethylcarbamothioyl)thiophene-2-carboxamide, also known as N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]thiophene-2-carboxamide, is SNAT2 (SLC38A2) . SNAT2 is a sodium-dependent neutral amino acid transporter that plays a crucial role in the accumulation of amino acids as nutrients, the maintenance of cell osmolarity, and the activation of mTORC1 .
Mode of Action
This compound acts as an effective inhibitor of SNAT2 . It has been identified through a high-throughput screening test developed using the inducible properties of SNAT2 and its electrophysiological mechanism . The compound can distinguish closely related transport protein homologs like SNAT1 .
Biochemical Pathways
The inhibition of SNAT2 affects the cellular uptake of certain amino acids, which can disrupt various biochemical pathways. For instance, it can limit the net glutamine provided for glutamine breakdown, making it a potential target for cancer treatment . The inhibition of SNAT2 can also affect the activation of mTORC1, a protein complex that regulates cell growth and metabolism .
Pharmacokinetics
The compound’s effectiveness at inhibiting snat2 in different assays suggests that it may have suitable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The inhibition of SNAT2 by this compound can lead to a halt in the proliferative growth of certain cancer cell lines when combined with a tolerable dose of a glucose transport inhibitor . This suggests a synergistic effect between inhibiting glucose fermentation and glutamine breakdown in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxolan-2-ylmethylcarbamothioyl)thiophene-2-carboxamide typically involves the condensation reaction of thiophene-2-carboxylic acid with oxolan-2-ylmethyl isothiocyanate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow processes to ensure consistency and efficiency. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(oxolan-2-ylmethylcarbamothioyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives.
Scientific Research Applications
N-(oxolan-2-ylmethylcarbamothioyl)thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Oxolan-2-ylmethyl derivatives: Compounds with the oxolan-2-ylmethyl group also show similar chemical properties and reactivity.
Uniqueness
N-(oxolan-2-ylmethylcarbamothioyl)thiophene-2-carboxamide stands out due to its unique combination of the thiophene and oxolan-2-ylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(oxolan-2-ylmethylcarbamothioyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antibacterial applications. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.
1. Chemical Structure and Properties
This compound features a thiophene ring, which is known for its aromatic properties, and a carbamothioyl group that enhances its biological interactions. The oxolane (tetrahydrofuran) moiety contributes to the compound's solubility and bioavailability.
2. Anticancer Activity
Recent studies have demonstrated that derivatives of thiophene carboxamides exhibit promising anticancer activity. For instance, compounds structurally related to this compound have shown significant inhibitory effects on various cancer cell lines.
2.1 Case Studies
- Hep3B Cell Line : A study reported that certain thiophene derivatives displayed IC50 values of 5.46 µM and 12.58 µM against Hep3B liver cancer cells, indicating potent anticancer activity . The mechanism involves disruption of tubulin dynamics, similar to known chemotherapeutic agents like colchicine.
- Cell Cycle Arrest : Flow cytometry analyses revealed that these compounds can induce cell cycle arrest in the G2/M phase, leading to apoptosis in HepG2 cells .
The anticancer activity is primarily attributed to the compounds' ability to bind to the colchicine site on tubulin, disrupting microtubule formation crucial for cell division. The binding affinities were evaluated using molecular docking studies, showing favorable interaction profiles with tubulin .
3. Antibacterial Activity
In addition to anticancer properties, this compound exhibits antibacterial effects.
3.1 In Vitro Studies
Research has shown that related thiophene carboxamides possess significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. For example, derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to traditional antibiotics .
3.2 Binding Interactions
The antibacterial mechanism involves hydrogen bonding and hydrophobic interactions with bacterial proteins, which enhances the stability and efficacy of these compounds as inhibitors against beta-lactamase enzymes .
4. Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
Activity | Cell Line/Bacteria | IC50/MIC | Mechanism |
---|---|---|---|
Anticancer | Hep3B | 5.46 µM | Tubulin binding, microtubule disruption |
Anticancer | HepG2 | Induces apoptosis | Cell cycle arrest (G2/M phase) |
Antibacterial | E. coli | Variable (low µg/mL) | Inhibition of beta-lactamase enzymes |
Antibacterial | S. aureus | Variable (low µg/mL) | Binding to bacterial proteins via hydrogen bonding |
5. Conclusion
This compound represents a promising candidate for further development in both anticancer and antibacterial therapies. Its ability to interfere with critical biological processes such as microtubule dynamics and bacterial enzyme function underscores its potential as a versatile therapeutic agent.
Properties
IUPAC Name |
N-(oxolan-2-ylmethylcarbamothioyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S2/c14-10(9-4-2-6-17-9)13-11(16)12-7-8-3-1-5-15-8/h2,4,6,8H,1,3,5,7H2,(H2,12,13,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQIQTUYXFSTQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)NC(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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